Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, a hydroxy-methoxyphenyl group, and a methoxy-oxoethylsulfanyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxy-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methoxy-oxoethylsulfanyl substituent: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxy-oxoethylsulfanyl group can be reduced to a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxy-oxoethylsulfanyl group would produce an alcohol.
Scientific Research Applications
Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-hydroxyphenyl)-2-[(2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-(3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, as well as the methoxy-oxoethylsulfanyl substituent
Biological Activity
Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on various studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrimidine system and various functional groups that may influence its biological activity. The presence of hydroxy and methoxy groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines demonstrated significant cytotoxic effects. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, suggesting selective anticancer activity .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
NIH/3T3 | 15.0 | Cell cycle arrest |
The mechanisms underlying the anticancer effects of the compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased pro-apoptotic signals .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels within cells, contributing to oxidative stress that further promotes apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the compound's structure can significantly affect its biological activity:
- Hydroxy and Methoxy Substituents : The presence of these groups appears to enhance the interaction with target proteins involved in cancer progression.
- Sulfur Moiety : The thioether group is essential for maintaining the compound's bioactivity, as it participates in key interactions with cellular targets .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in reduced tumor growth rates compared to control groups. Tumor weight measurements indicated a significant decrease in tumor burden .
- Combination Therapies : When used in combination with standard chemotherapeutics, such as doxorubicin, this compound showed enhanced efficacy and reduced side effects, indicating a potential role as an adjuvant therapy .
Properties
Molecular Formula |
C19H22N4O6S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O6S/c1-5-29-17(26)15-10(2)20-18-21-19(30-9-14(25)28-4)22-23(18)16(15)11-6-7-12(24)13(8-11)27-3/h6-8,16,24H,5,9H2,1-4H3,(H,20,21,22) |
InChI Key |
CJINYKNPAWELPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=C(C=C3)O)OC)SCC(=O)OC)C |
Origin of Product |
United States |
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